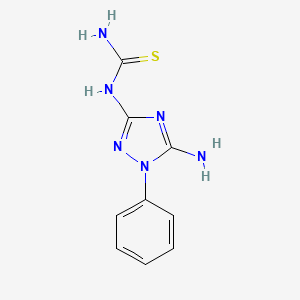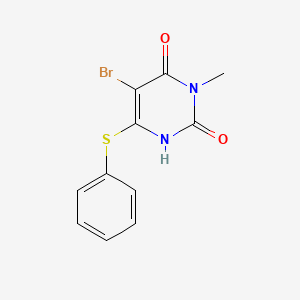![molecular formula C12H16O3 B14427631 1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene CAS No. 81457-15-0](/img/structure/B14427631.png)
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C12H16O3 It is a derivative of benzene, characterized by the presence of methoxy, methyl, and allyloxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene can be synthesized through several methods. One common approach involves the alkylation of 1,3-dimethoxy-2-methylbenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts (PTCs) can be employed to facilitate the reaction and improve the overall production rate.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the allyloxy group to a propyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of propyl derivatives.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and allyloxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. Additionally, the compound may modulate enzyme activity or receptor binding, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethoxy-4-propenylbenzene: Similar structure but with different substitution patterns.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Another derivative with variations in the position of substituents.
Uniqueness
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene is unique due to its specific arrangement of methoxy, methyl, and allyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
81457-15-0 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1,3-dimethoxy-2-methyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C12H16O3/c1-5-8-15-11-7-6-10(13-3)9(2)12(11)14-4/h5-7H,1,8H2,2-4H3 |
InChI-Schlüssel |
CMRRKGCXCORUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1OC)OCC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


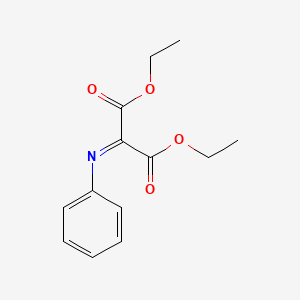
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
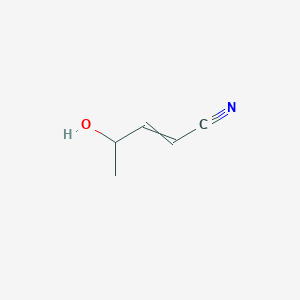

![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)

![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
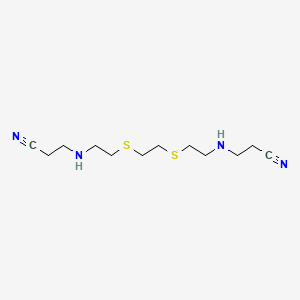
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
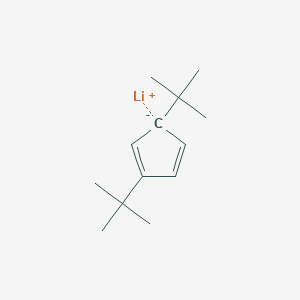
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
